molecular formula C20H19F3N4O3 B12166735 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B12166735
M. Wt: 420.4 g/mol
InChI Key: XKUCWPGSKUWIBU-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a dimethoxyphenyl group, and a trifluorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide is unique due to its combination of a triazole ring, dimethoxyphenyl group, and trifluorophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19F3N4O3

Molecular Weight

420.4 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C20H19F3N4O3/c1-29-16-5-3-11(7-17(16)30-2)4-6-18-24-20(27-26-18)25-19(28)9-12-8-14(22)15(23)10-13(12)21/h3,5,7-8,10H,4,6,9H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

XKUCWPGSKUWIBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CC(=C(C=C3F)F)F)OC

Origin of Product

United States

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